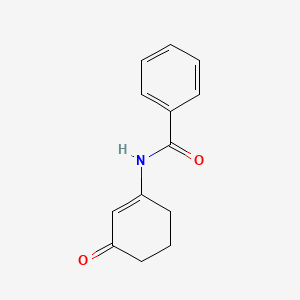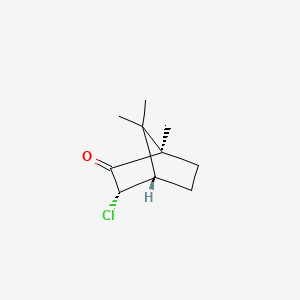![molecular formula C34H20 B14749824 Benz[j]heptaphene CAS No. 214-87-9](/img/structure/B14749824.png)
Benz[j]heptaphene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benz[j]heptaphene is a polycyclic aromatic hydrocarbon (PAH) known for its complex structure and significant presence in environmental pollutants. It is composed of multiple fused benzene rings, making it a member of the larger family of PAHs. These compounds are often studied due to their potential health impacts and their role in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benz[j]heptaphene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of high-temperature reactions to facilitate the fusion of benzene rings. Specific catalysts and solvents are employed to optimize the yield and purity of the compound.
Industrial Production Methods: Industrial production of this compound often involves the pyrolysis of organic materials, such as coal tar or petroleum derivatives. This process generates a mixture of PAHs, from which this compound can be isolated through various separation techniques, including chromatography and crystallization.
化学反応の分析
Types of Reactions: Benz[j]heptaphene undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen atoms to the compound, often using reagents like potassium permanganate or ozone.
Reduction: Reduction reactions may involve the use of hydrogen gas or metal hydrides to add hydrogen atoms to the compound.
Substitution: Substitution reactions involve replacing one or more hydrogen atoms with other functional groups, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.
Reduction: Hydrogen gas, metal hydrides, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and Friedel-Crafts catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can produce various halogenated or alkylated derivatives.
科学的研究の応用
Benz[j]heptaphene has several applications in scientific research, including:
Chemistry: It is used as a model compound to study the behavior of PAHs in various chemical reactions and environmental processes.
Biology: Research on this compound helps in understanding its biological effects, including its potential carcinogenicity and mutagenicity.
Medicine: Studies investigate its impact on human health, particularly its role in cancer development.
Industry: this compound is used in the production of certain dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which Benz[j]heptaphene exerts its effects involves its interaction with cellular components. It can intercalate into DNA, causing mutations and potentially leading to cancer. The compound also generates reactive oxygen species (ROS) during metabolic processes, which can damage cellular structures and contribute to its toxic effects.
類似化合物との比較
- Benzo[a]pyrene
- Benzo[e]pyrene
- Benzo[g,h,i]perylene
Comparison: Benz[j]heptaphene is unique due to its specific ring structure and the positions of its fused benzene rings. Compared to other PAHs, it may exhibit different reactivity and biological effects. For instance, while Benzo[a]pyrene is well-known for its high carcinogenic potential, this compound’s unique structure may result in distinct interactions with biological molecules and varying degrees of toxicity.
特性
CAS番号 |
214-87-9 |
|---|---|
分子式 |
C34H20 |
分子量 |
428.5 g/mol |
IUPAC名 |
octacyclo[20.12.0.02,15.04,13.06,11.016,21.024,33.026,31]tetratriaconta-1(34),2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32-heptadecaene |
InChI |
InChI=1S/C34H20/c1-3-9-23-15-27-19-33-31(17-25(27)13-21(23)7-1)29-11-5-6-12-30(29)32-18-26-14-22-8-2-4-10-24(22)16-28(26)20-34(32)33/h1-20H |
InChIキー |
IKWUOLSMNASVPR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C5=CC=CC=C5C6=CC7=CC8=CC=CC=C8C=C7C=C64 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


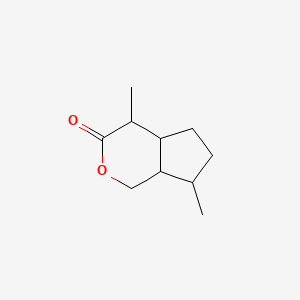
![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(3-methoxynaphthalen-2-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14749757.png)
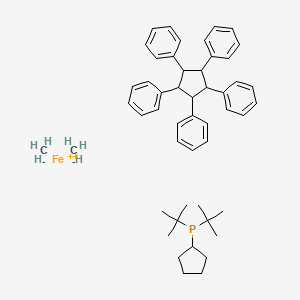
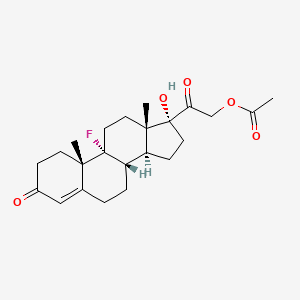
![(8-Azabicyclo[3.2.1]octan-8-yl)acetonitrile](/img/structure/B14749775.png)
![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14749782.png)
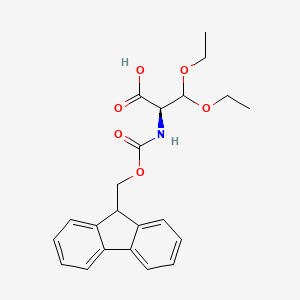
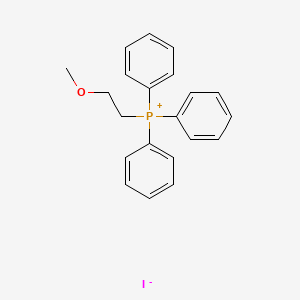
![hexyl [(E)-amino(4-aminophenyl)methylidene]carbamate](/img/structure/B14749808.png)
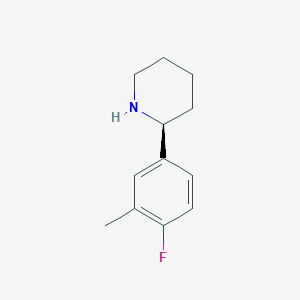
![Methyl[tris(methylsulfanyl)]stannane](/img/structure/B14749817.png)
